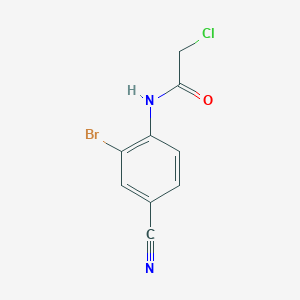![molecular formula C12H13ClN2O B7557616 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide, also known as CCPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CCPA belongs to the class of adenosine A1 receptor agonists, which are known to have a wide range of pharmacological effects.
作用机制
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide exerts its effects by binding to adenosine A1 receptors, which are widely distributed throughout the body. Adenosine A1 receptors are G protein-coupled receptors that are involved in a wide range of physiological processes, including cardiovascular and neurological function. Activation of adenosine A1 receptors by 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide leads to a reduction in heart rate, vasodilation, and inhibition of neurotransmitter release, among other effects.
Biochemical and Physiological Effects:
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including reducing heart rate, increasing coronary blood flow, and reducing infarct size in the heart. In addition, 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been shown to reduce neuronal damage and improve neurological function in animal models of cerebral ischemia and traumatic brain injury.
实验室实验的优点和局限性
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has several advantages for use in lab experiments, including its well-defined mechanism of action and its ability to selectively activate adenosine A1 receptors. However, 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
未来方向
There are several potential future directions for research on 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide. One area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide. In addition, there is interest in exploring the potential therapeutic applications of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide in other areas, such as cancer and inflammation. Finally, there is interest in developing new formulations of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide that can improve its pharmacokinetic properties and increase its efficacy in vivo.
In conclusion, 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its well-defined mechanism of action and selective activation of adenosine A1 receptors make it an attractive target for drug development. Further research is needed to fully understand the potential of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide as a therapeutic agent and to develop more potent and selective adenosine A1 receptor agonists based on its structure.
合成方法
The synthesis of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide involves the reaction of 2-chloroacetamide with 4-(2-cyanopropan-2-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of aryl-substituted compounds. The resulting product is then purified by column chromatography to obtain pure 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide.
科学研究应用
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the areas of cardiovascular and neurological diseases. 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been shown to have cardioprotective effects, reducing the damage caused by ischemia-reperfusion injury in the heart. In addition, 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been shown to have neuroprotective effects, reducing the damage caused by cerebral ischemia and traumatic brain injury.
属性
IUPAC Name |
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2,8-14)9-3-5-10(6-4-9)15-11(16)7-13/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPSRHANPYVVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)


![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)



![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)


![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)
